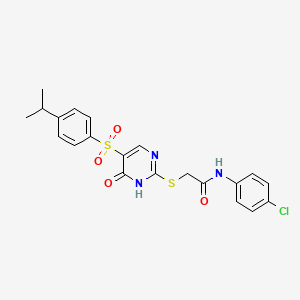

N-(4-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O4S2/c1-13(2)14-3-9-17(10-4-14)31(28,29)18-11-23-21(25-20(18)27)30-12-19(26)24-16-7-5-15(22)6-8-16/h3-11,13H,12H2,1-2H3,(H,24,26)(H,23,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKMCQESZFDCUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a chlorophenyl group, a sulfonyl moiety, and a dihydropyrimidinone core. The chemical formula is with a molecular weight of approximately 483.99 g/mol. The presence of functional groups such as sulfonyl and thioacetamide is significant for its biological activities.

Anticancer Activity

Several studies have evaluated the anticancer potential of compounds similar to N-(4-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide. For instance:

- Cytotoxic Effects : Research has shown that derivatives of 1,3,4-thiadiazole exhibit significant cytotoxicity against various cancer cell lines, including lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. The IC50 values for these compounds suggest strong potential for further development as anticancer agents .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key kinases involved in cancer progression. For example, compounds similar to N-(4-chlorophenyl)-substituted pyrano[2,3-c]pyrazoles have shown inhibitory activity against AKT2/PKBβ, a critical pathway in glioma . This suggests that N-(4-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide may also target similar pathways.

Enzyme Inhibition

The biological activity of N-(4-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide may extend to enzyme inhibition:

- Antibacterial and Antimicrobial Effects : Compounds with similar structures have demonstrated antibacterial properties and enzyme inhibition capabilities. For example, studies on sulfonamide derivatives indicate their effectiveness in inhibiting various enzymes crucial for bacterial survival .

Other Pharmacological Effects

In addition to anticancer and antibacterial activities, related compounds have shown diverse pharmacological effects:

- Hypoglycemic Activity : Some derivatives have been noted for their potential hypoglycemic effects, which could be beneficial in diabetes management .

Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of a series of synthesized derivatives similar to N-(4-chlorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide against several cancer cell lines. The results indicated that specific substitutions on the phenyl rings significantly influenced cytotoxicity levels. The most potent derivative exhibited an IC50 value comparable to leading chemotherapeutics.

Study 2: Enzyme Inhibition Profiles

Another investigation focused on the enzyme inhibition profiles of sulfonamide derivatives. These compounds were tested against various enzymes involved in metabolic pathways relevant to cancer and bacterial infections. Results demonstrated significant inhibitory effects on key enzymes, suggesting potential therapeutic applications.

Research Findings Summary Table

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles derived from similar structures have shown promising results against glioblastoma cell lines. One particular derivative exhibited low micromolar activity against the AKT2 kinase, which is a critical target in cancer therapy due to its role in oncogenic signaling pathways .

- Kinase Inhibition :

- Antiviral Properties :

Data Tables and Case Studies

Case Studies

-

Inhibition of Glioblastoma Growth :

A study evaluated a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles against glioma cell lines. The findings indicated that one compound significantly inhibited 3D neurosphere formation in primary patient-derived glioma stem cells while displaying minimal cytotoxicity towards non-cancerous cells . -

Synthesis of Antiviral Agents :

Another research effort focused on synthesizing 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole derivatives. These compounds were designed to enhance antiviral activity through structural modifications and were tested for efficacy against specific viral targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent variations and their implications for physicochemical properties and synthesis.

Substituent Variations in the Pyrimidinone Core

5-Sulfonyl Substitution: The target compound’s 5-(4-isopropylphenylsulfonyl) group distinguishes it from analogs like N-(2-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide (), which bears a smaller 4-methylphenylsulfonyl group . In contrast, compounds such as 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-chlorophenyl)acetamide () lack sulfonyl groups entirely, relying instead on a methyl substituent at position 4 of the pyrimidinone ring. This simplification reduces molecular weight but may limit solubility and hydrogen-bonding capacity .

Positional Isomerism: describes 2-[(5-cyano-4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-fluorophenyl)acetamide, which replaces the sulfonyl group with cyano and ethyl substituents.

Acetamide Aryl Group Modifications

Halogen Substituents :

- The target compound’s 4-chlorophenyl group contrasts with the 4-fluorophenyl group in and the 2-chlorophenyl group in . Fluorine’s electronegativity may improve metabolic stability compared to chlorine, while the 2-chloro positional isomer () could exhibit distinct steric interactions in molecular recognition .

Non-Halogenated Analogs: Compounds like 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () use benzyl or cyclopentathiophene groups instead of halogenated aryl rings, which may reduce toxicity but also diminish electrophilic character .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C | Maximizes acylation rate | |

| Solvent (Acylation) | DMF | Enhances solubility | |

| Stoichiometry (S:Py) | 1:1.2 | Reduces unreacted starting material |

Q. Table 2: Key Spectroscopic Data

| Technique | Signature Peaks | Interpretation |

|---|---|---|

| 1H NMR (DMSO-d6) | δ 12.50 ppm (NH-3), δ 7.82 ppm (aromatic H-4′) | Confirms pyrimidinone and aryl groups |

| MS (ESI+) | m/z 344.21 [M+H]+ | Validates molecular weight |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.